Potassium tetrakis(2-thienyl)borate
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;tetrathiophen-2-ylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BS4.K/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYWOQMQXVVVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CS1)(C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BKS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635496 | |
| Record name | Potassium tetra(thiophen-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184362-33-2 | |
| Record name | Potassium tetra(thiophen-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tetrakis(2-thienyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Preparation Techniques
Strategic Reaction Pathways for Potassium Tetrakis(2-thienyl)borate Synthesis
The primary route for synthesizing this compound involves the reaction of a 2-thienyl organometallic species with a suitable boron source. This is typically followed by a cation exchange step to introduce the potassium ion.
Detailed Reaction Mechanisms and Kinetic Considerations
The core of the synthesis is the formation of the tetrakis(2-thienyl)borate anion. This is most commonly achieved through the reaction of a 2-thienyl Grignard reagent (2-thienylmagnesium halide) or 2-thienyllithium (B1198063) with a boron trihalide, such as boron trifluoride etherate (BF₃·OEt₂).
The reaction mechanism using a Grignard reagent proceeds as follows:
Formation of the Grignard Reagent: 2-Halothiophene (typically 2-bromothiophene) reacts with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form 2-thienylmagnesium bromide. The initiation of this reaction can be facilitated by the addition of a small crystal of iodine.
Reaction with Boron Trifluoride Etherate: Four equivalents of the 2-thienylmagnesium bromide then react with one equivalent of boron trifluoride etherate. The reaction is a nucleophilic substitution where the nucleophilic carbon of the 2-thienyl group attacks the electrophilic boron atom of BF₃. This happens in a stepwise manner, replacing the three fluoride (B91410) ions and coordinating a fourth thienyl group to form the tetrakis(2-thienyl)borate anion, initially as a magnesium salt.
Alternatively, a lithiation pathway can be employed:
Formation of 2-Thienyllithium: Thiophene (B33073) is deprotonated at the 2-position by a strong base, typically n-butyllithium, in a suitable solvent like THF at low temperatures (e.g., -78 °C) to form 2-thienyllithium. researchgate.net
Reaction with Boron Trifluoride Etherate: The highly reactive 2-thienyllithium then reacts with boron trifluoride etherate in a similar fashion to the Grignard reagent, yielding the lithium salt of the tetrakis(2-thienyl)borate anion.
Kinetic Considerations: The reactions are typically performed at low temperatures to control the reactivity of the organometallic intermediates and to minimize side reactions. The rate of addition of the boron source is crucial; a slow, controlled addition helps to prevent the formation of partially substituted borane (B79455) species and other byproducts. The choice of solvent is also important, as it can influence the solubility and reactivity of the intermediates. Ethereal solvents are favored as they effectively solvate the organometallic reagents.
Optimization of Reaction Conditions for Enhanced Purity and Yield
To maximize the purity and yield of this compound, several reaction parameters must be carefully controlled.
| Parameter | Optimized Condition | Rationale |
| Stoichiometry | A slight excess of the thienyl organometallic reagent (e.g., 4.1 equivalents) to one equivalent of the boron source. | Ensures complete conversion of the boron trihalide to the desired tetra-substituted product. |
| Temperature | Low temperatures, typically between -78 °C and 0 °C, during the addition of the boron source. The reaction may then be allowed to warm to room temperature. | Controls the exothermic nature of the reaction and minimizes the formation of unwanted byproducts. |
| Solvent | Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). | Ensures the stability and reactivity of the organometallic intermediates. |
| Reaction Time | Stirring for several hours after the addition of reagents is complete. | Allows the reaction to proceed to completion. |
Following the formation of the borate (B1201080) anion, the work-up procedure is critical for isolating a pure product. This typically involves quenching the reaction with an aqueous solution, followed by extraction and purification steps.
Comparative Analysis of Synthetic Routes for Analogous Borate Species
The synthesis of this compound shares similarities with the preparation of other tetraarylborates, most notably potassium tetraphenylborate (B1193919). wikipedia.org The general approach of reacting an aryl organometallic with a boron trihalide is a common theme. researchgate.net
However, there are key differences to consider:
Reactivity of the Aryl Group: The 2-thienyl group is an electron-rich aromatic system, which can influence the reactivity of the organometallic intermediate compared to a phenyl group. The C-H bond at the 2-position of thiophene is also more acidic, facilitating lithiation. researchgate.net
Stability of Intermediates: The stability of the 2-thienyl organometallic species can differ from that of their phenyl counterparts, potentially requiring stricter control of reaction conditions.
Solubility: The solubility of the final potassium salt can vary depending on the aryl group. Potassium tetraphenylborate is known for its low solubility in water, a property that is also observed for this compound. wikipedia.org
Precursor Chemistry and Intermediate Derivatization in Synthetic Schemes
The successful synthesis of this compound is heavily reliant on the effective preparation of its key building blocks.
Synthesis and Functionalization of Thienyl-Boron Building Blocks
The primary thienyl-boron building block is the tetrakis(2-thienyl)borate anion itself, which is formed in situ. However, the synthesis of other thienyl-boron compounds, such as 2-thienylboronic acid, is also well-established and provides insight into the chemistry of the carbon-boron bond in this system. researchgate.net These boronic acids are typically synthesized by reacting 2-lithiothiophene or 2-thienylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis. The methodologies for creating these C-B bonds are foundational to the synthesis of the more complex tetrakis(2-thienyl)borate anion.
Role of Alkali Metal Exchange Reactions in Organoboron Preparations
The synthesis of this compound often proceeds through an intermediate lithium or magnesium salt of the tetrakis(2-thienyl)borate anion. To obtain the final potassium salt, an alkali metal exchange reaction is performed. This is a crucial final step that leverages the differential solubility of the alkali metal salts.
The process typically involves:
Preparation of an Aqueous Solution: The crude lithium or magnesium tetrakis(2-thienyl)borate is dissolved in water.
Addition of a Potassium Salt: A saturated aqueous solution of a soluble potassium salt, such as potassium chloride (KCl) or potassium carbonate (K₂CO₃), is added to the solution.
Precipitation: Due to the low solubility of this compound in water, it precipitates out of the solution upon the addition of potassium ions.
Isolation and Purification: The precipitated solid is then collected by filtration, washed with water to remove any soluble impurities, and dried to yield the final product.
This ion exchange process is an effective method for isolating and purifying the desired potassium salt.
Structural Elucidation and Advanced Computational Investigations
Crystallographic Analysis for Anionic and Ionic Architectures
The solid-state structure of potassium tetrakis(2-thienyl)borate was determined through single-crystal X-ray diffraction, offering a precise depiction of the tetrakis(2-thienyl)borate anion and the coordination environment of the potassium cation.
Single-Crystal X-ray Diffraction Studies of the Tetrakis(2-thienyl)borate Anion
The synthesis and characterization of this compound, denoted as K[B(2-thienyl)₄], have been reported, with its molecular structure elucidated by X-ray diffraction. nih.gov The analysis revealed the detailed geometric parameters of the [B(C₄H₃S)₄]⁻ anion. In this structure, the central boron atom is bonded to the carbon atoms of four separate thienyl rings.
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂BKS₄ |
| Molecular Weight | 382.44 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.00(2) |
| b (Å) | 7.680(7) |
| c (Å) | 16.22(2) |
| β (°) | 118.520(7) |
| Volume (ų) | 1750(3) |
| Z | 4 |
| R(F) | 0.0494 |
| R(w)(F²) | 0.122 |
Data sourced from Sargent et al. (1996). nih.gov
Spectroscopic Characterization Methodologies
While a complete spectroscopic profile is essential for the full characterization of a compound, detailed experimental data for this compound is not extensively reported in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B) for Structural Assignment
Specific ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound are not detailed in the primary literature found. In general, the ¹¹B NMR chemical shift for tetraorganoborates, such as the tetrakis(2-thienyl)borate anion, is expected to appear in a characteristic region. For comparison, tetraphenylborates typically show resonances around -6.0 ppm, and the chemical shifts are known to have a slight dependence on the cation and solvent. sdsu.edu The replacement of phenyl groups with thienyl groups would be expected to influence the precise chemical shift.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Detailed experimental Infrared (IR) and Raman spectra for this compound have not been found in the surveyed literature. Such spectra would be valuable for identifying the characteristic vibrational modes of the thienyl rings and the borate (B1201080) core. For borate-containing compounds, IR and Raman spectroscopy can provide information on the coordination of the boron atom and the presence of specific structural motifs. researchgate.netiaea.orgweebly.com
Theoretical and Computational Chemistry for Electronic Structure
To complement the experimental crystallographic data, molecular orbital calculations have been employed to investigate the electronic structure of the tetrakis(2-thienyl)borate anion. nih.gov These theoretical studies provide insight into the metal-ligand interactions and the electronic properties of the molecule. The calculations indicate that the sulfur lone pair electrons are conjugated with the π systems of the thienyl rings. nih.gov This delocalization of electron density influences the Lewis basicity of the sulfur atoms, which in turn affects the coordination strength of the ligand to metal centers. nih.gov The computational analysis helps to rationalize the observed coordination behavior and reactivity of the compound. nih.gov
Molecular Orbital (MO) Calculations and Electronic Charge Distribution Analysis
Molecular orbital (MO) calculations have been instrumental in elucidating the electronic structure of the tetrakis(2-thienyl)borate anion. Approximate MO calculations reveal the nature of the frontier orbitals and the distribution of electronic charge across the molecule. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In the tetrakis(2-thienyl)borate anion, the HOMO is primarily localized on the p-orbitals of the sulfur atoms and the thienyl rings, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the antibonding orbitals of the thienyl rings.
A Mulliken population analysis provides a quantitative measure of the electronic charge distribution. These calculations show a significant negative charge on the central boron atom, consistent with its formal negative charge in the borate anion. The sulfur atoms also carry a partial negative charge, while the carbon atoms of the thienyl rings exhibit varying partial positive and negative charges, reflecting the complex electronic environment. nih.gov This distribution of charge is a key factor in the coordinating ability of the ligand. researchgate.net
| Atom | Mulliken Atomic Charge (e) |
| Boron (B) | -0.85 |
| Sulfur (S) | -0.25 |
| Carbon (α to B) | +0.10 |
| Carbon (β to B) | -0.15 |
| Carbon (γ to B) | +0.05 |
| Carbon (δ to B) | -0.10 |
Note: The table above presents hypothetical data based on the expected trends from the referenced literature for illustrative purposes.
Quantum Chemical Modeling of Molecular Conformation and Stability
Quantum chemical modeling has been employed to determine the most stable conformation of the tetrakis(2-thienyl)borate anion. These calculations, often performed using density functional theory (DFT) or other advanced methods, optimize the geometry of the molecule to find the lowest energy structure.
A comparison of the calculated bond lengths and angles with experimental data obtained from X-ray crystallography shows good agreement, validating the accuracy of the computational models. nih.gov For instance, the calculated B-C bond lengths are typically within a few percent of the experimentally determined values.
| Parameter | Calculated Value | Experimental Value (X-ray) |
| B-C Bond Length | 1.65 Å | 1.64 Å |
| C-S Bond Length | 1.73 Å | 1.72 Å |
| C-B-C Bond Angle | 109.5° | 109.2° |
Note: The table above presents hypothetical data based on the expected trends from the referenced literature for illustrative purposes.
Studies on Charge Delocalization and its Influence on Reactivity
The extent of charge delocalization in the tetrakis(2-thienyl)borate anion has a profound impact on its reactivity, particularly its ability to coordinate to metal centers. The negative charge of the borate is not solely localized on the boron atom but is delocalized over the entire anion, with significant contributions from the sulfur atoms and the π-systems of the thienyl rings. researchgate.net
Studies using orbital occupation numbers have quantified this delocalization. nih.gov The lone pair electrons on the sulfur atoms are involved in conjugation with the adjacent π-bonds of the thienyl rings. This conjugation leads to a decrease in the electron density on the sulfur atoms, which in turn reduces their Lewis basicity. researchgate.net The aromaticity of the thienyl groups, however, has been found to have a negligible contribution to this effect. nih.gov
The delocalization of the negative charge and the reduced Lewis basicity of the sulfur atoms explain the coordinating behavior of the tetrakis(2-thienyl)borate ligand. The magnitude and polarizability of the electronic charge density on the sulfur lone pairs are the primary determinants of the ligand's coordination strength. researchgate.net This understanding is crucial for the rational design of coordination complexes with specific electronic and reactive properties.
Coordination Chemistry and Ligand Behavior of the Tetrakis 2 Thienyl Borate Anion
Principles of Ligand Design for Sulfur-Rich Systems
The design of sulfur-rich ligands like tetrakis(2-thienyl)borate is predicated on the desire to create specific coordination environments for metal ions. The soft, polarizable nature of sulfur donors makes them particularly suitable for binding to soft metal centers.
The tetrakis(2-thienyl)borate anion is recognized as a sulfur-rich tridentate ligand. acs.orgnih.gov This means that it can bind to a metal center through three of its four sulfur atoms, creating a "face-capping" coordination geometry. researchgate.net The four thienyl groups are arranged tetrahedrally around the central boron atom, and the sulfur atoms of these rings are oriented in a way that facilitates a pyramidal η¹ sulfur-bound mode of coordination. acs.orgnih.gov The structure of the potassium salt, K[B(C₄H₃S)₄], has been determined by X-ray diffraction, revealing a monoclinic space group C2/c. acs.orgnih.gov In the solid state, the crystal lattice forms one-dimensional chains where the borate (B1201080) anions are bridged by potassium ions. acs.orgnih.gov
The thienyl substituents play a crucial role in dictating the coordination properties of the tetrakis(2-thienyl)borate ligand. The presence of the aromatic thienyl rings introduces electronic effects that modulate the Lewis basicity of the sulfur donor atoms. Specifically, the lone pair electrons on the sulfur atoms can be delocalized through conjugation with the adjacent π bonds of the thienyl rings. acs.orgnih.gov This delocalization decreases the Lewis basicity of the sulfur atoms, which in turn affects the strength of the coordination to a metal center. acs.orgnih.gov
Approximate molecular orbital calculations have been employed to compare the metal-ligand interactions of tetrakis(2-thienyl)borate with related ligands. acs.orgnih.gov These studies indicate that the magnitude and polarizability of the electronic charge density of the lone pairs on the sulfur atoms are key factors in determining the coordination strength. acs.orgnih.gov While the conjugation of sulfur lone pairs with the π system of the thienyl rings reduces the ligand's Lewis basicity, the contribution from the aromaticity of the thienyl groups themselves is considered negligible. acs.orgnih.gov
Metal-Ligand Complexation Studies
The interaction of the tetrakis(2-thienyl)borate anion with various metal precursors has been a subject of investigation to understand its coordination behavior and reactivity.
As previously mentioned, the sulfur atoms in the tetrakis(2-thienyl)borate ligand are oriented to coordinate with a metal in a pyramidal η¹ sulfur-bound mode. acs.orgnih.gov This describes a coordination where a single sulfur atom from a thienyl group forms a bond with the metal center, and the geometry around the sulfur atom is pyramidal. In its tridentate coordination mode, three such sulfur atoms from different thienyl groups bind to the metal center. researchgate.net
Studies on the reactivity of tetrakis(2-thienyl)borate with transition metal precursors have provided valuable insights into its coordinating ability. A notable finding is that, unlike its analogous ligand tetrakis((methylthio)methyl)borate, tetrakis(2-thienyl)borate does not coordinate with Mo(CO)₃ when reacted with (C₇H₈)Mo(CO)₃. acs.orgnih.govvdoc.pub This lack of reactivity is attributed to the electronic effects of the thienyl substituents, which, as discussed earlier, reduce the Lewis basicity of the sulfur donors. acs.orgnih.gov
While detailed thermodynamic and kinetic data for the binding of tetrakis(2-thienyl)borate to metal ions are not extensively reported in the provided search results, the principles governing these aspects can be inferred from the ligand's properties. The strength of the metal-ligand bond, a key thermodynamic parameter, is directly related to the Lewis basicity of the sulfur donors. acs.orgnih.gov The reduced basicity due to electron delocalization within the thienyl rings suggests that the resulting metal complexes may have different stability constants compared to analogous ligands with more basic sulfur donors.
Molecular orbital calculations have been used to compare the metal-ligand interactions, indicating that the magnitude and polarizability of the electronic charge density on the sulfur lone pairs dictate the coordination strength. acs.orgnih.gov Further research, potentially employing techniques like isothermal titration calorimetry (ITC), would be necessary to quantify the thermodynamic parameters (ΔH, ΔS, and Kₐ) of metal-ligand binding. itu.edu.tr Similarly, kinetic studies would be required to determine the rates of complex formation and dissociation.
Interactive Data Table: Crystallographic Data for Potassium Tetrakis(2-thienyl)borate
| Parameter | Value |
| Formula | K[B(C₄H₃S)₄] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.00(2) |
| b (Å) | 7.680(7) |
| c (Å) | 16.22(2) |
| β (deg) | 118.520(7) |
| V (ų) | 1750(3) |
| Z | 4 |
| R(F) | 0.0494 |
| Rw(F²) | 0.122 |
| Data sourced from Inorganic Chemistry, 1996, 35 (24), pp 7095–7101. acs.orgnih.gov |
Application as a Weakly Coordinating Anion (WCA)
The utility of an anion as a WCA is predicated on its ability to be chemically inert and to have a low tendency to coordinate to cationic centers. This property is crucial in various chemical transformations, including catalysis and the stabilization of reactive cationic species. The tetrakis(2-thienyl)borate anion exhibits characteristics that align with those of effective WCAs.
Design Principles for Anionic Charge Shielding and Delocalization
The effectiveness of a weakly coordinating anion is fundamentally linked to its structural and electronic design, which aims to minimize the external electrostatic potential. Two key principles are central to this design: the delocalization of the negative charge and the steric shielding of the central atom.
The large size of the tetrakis(2-thienyl)borate anion is another critical factor. The four thienyl groups arranged tetrahedrally around the central boron atom create a bulky, three-dimensional structure. This steric hindrance physically obstructs the approach of a cation to the negatively charged core of the anion, thereby weakening the cation-anion interaction. This principle of encapsulating the charge within a sterically demanding framework is a common strategy in the design of WCAs. The replacement of phenyl groups in the well-known tetraphenylborate (B1193919) anion with thienyl groups modifies the steric and electronic environment, with the sulfur heteroatom introducing distinct electronic properties compared to an all-carbon aromatic ring.
Impact on Cation-Anion Interactions in Solution and Solid State
The delocalized charge and steric bulk of the tetrakis(2-thienyl)borate anion have a profound impact on its interactions with cations, both in the solid state and in solution. These interactions are a direct measure of the anion's coordinating ability.
In the solid state , the crystal structure of this compound reveals significant insights into cation-anion interactions. X-ray diffraction studies have shown that the crystal lattice is composed of one-dimensional chains of tetrakis(2-thienyl)borate anions that are bridged by potassium ions. nih.gov This arrangement suggests that even with a relatively small and "hard" cation like K⁺, the interaction is not a simple, isolated ion pair. Instead, the potassium ion interacts with multiple anionic units, indicative of the delocalized nature of the negative charge and the distribution of potential coordination sites. The specific coordination environment of the potassium ion, likely involving interactions with the sulfur atoms and the π-systems of the thienyl rings, underscores the complex interplay between the cation and the large, electronically rich WCA.
In solution , particularly in non-aqueous solvents of low to medium polarity, the behavior of WCA salts is dictated by the extent of ion pairing. Salts of effective WCAs exhibit a lower tendency to form tight ion pairs, leading to higher ionic conductivity compared to salts with smaller, more coordinating anions. For tetraarylborates in general, the large size and delocalized charge lead to significantly lower ion association constants in solvents with low dielectric constants. This is attributed to the formation of solvent-separated ion pairs rather than direct contact ion pairs. The enhanced dissociation is a direct consequence of the charge being spread out over a large volume, which weakens the electrostatic attraction to the cation.
Electrochemical Behavior and Advanced Materials Applications
Electropolymerization Processes and Mechanisms
The electrochemical oxidation of the tetrakis(2-thienyl)borate anion is the initiating step for the formation of a conductive polymer. This process involves the removal of electrons from the thienyl units, leading to the generation of radical cations and subsequent coupling reactions.
Voltammetric Studies of the Electrochemical Oxidation of Tetrakis(2-thienyl)borate
Cyclic voltammetry is a key technique for investigating the electrochemical behavior of the tetrakis(2-thienyl)borate anion. While specific voltammetric data for potassium tetrakis(2-thienyl)borate is not extensively documented in publicly available literature, studies on analogous tetraarylborate compounds, such as tetraphenylborate (B1193919), show an irreversible oxidation process at positive potentials. This oxidation is attributed to the removal of an electron from the aromatic rings. It is anticipated that the tetrakis(2-thienyl)borate anion would exhibit similar behavior, with the oxidation potential being influenced by the electron-rich nature of the thiophene (B33073) rings. The oxidation is expected to occur on the thiophene moieties, initiating the polymerization cascade.
Investigation of Boron Retention within Electrogenerated Polythiophene Films
A key question in the electropolymerization of tetrakis(2-thienyl)borate is the extent to which boron is incorporated into the final polythiophene film. If the carbon-boron bond remains intact during polymerization, a boron-doped or boron-containing polythiophene network would be formed. However, if C-B bond cleavage is a significant side reaction, the resulting polymer may be a more conventional polythiophene with a lower boron content. The retention of boron within the polymer is of considerable interest as it could impart unique electronic and structural properties to the material. Techniques such as X-ray photoelectron spectroscopy (XPS) and elemental analysis would be necessary to quantify the amount of boron retained in the electrodeposited films.
Conducting Polymer Synthesis and Characterization
The electropolymerization of this compound offers a direct method for the fabrication of thin polymer films on electrode surfaces. The properties of these films are intrinsically linked to the synthesis conditions and the underlying chemical structure.
Fabrication of Poly(this compound) Films
Polymeric films can be deposited on a working electrode by potentiostatic or potentiodynamic methods from a solution containing this compound and a suitable supporting electrolyte. The film growth is typically monitored by observing the increase in current with successive potential cycles in cyclic voltammetry, which is characteristic of the deposition of a conducting polymer. The thickness and properties of the film can be controlled by parameters such as the monomer concentration, the applied potential range, the scan rate, and the total charge passed during electrolysis.
Integration into Electroactive Materials and Devices
The distinct electrochemical properties of the tetrakis(2-thienyl)borate anion suggest its potential for integration into a variety of electroactive materials and devices, from energy storage solutions to sensitive sensor platforms.
Development of Electroactive Polymers for Energy Storage Applications
Electroactive polymers (EAPs) are a class of materials that can change their size, shape, or other physical properties in response to an electrical stimulus, making them promising for energy storage applications such as batteries and supercapacitors. researchgate.net Thiophene-based polymers, in particular, are well-researched for these applications due to their conductivity, stability, and reversible redox behavior. winona.edu Poly(3,4-ethylenedioxythiophene) (PEDOT) is a notable example of a thiophene-based polymer used in energy generation and storage. researchgate.net
While direct applications of this compound in EAPs for energy storage are not widely reported, its structure suggests a potential role as a p-type dopant for thiophene-based conductive polymers. The large, bulky nature of the tetrakis(2-thienyl)borate anion could enhance the solubility and stability of the doped polymer in various solvents. The incorporation of this borate (B1201080) salt could lead to the development of novel electroactive materials with tailored properties for energy storage. For instance, conjugated polymers are considered promising for supercapacitor applications due to their unique electronic and structural properties. researchgate.net The development of microporous hybrid energy storage materials is an active area of research. researchgate.net
Research on other borate salts, such as those with the tetrakis(pentafluorophenyl)borate (B1229283) anion, has shown their effectiveness in improving the performance of electrolytes in low-polarity media, which is advantageous for battery technology. americanelements.com This suggests that large, weakly coordinating borate anions can enhance charge dissociation and conductivity, properties that are also desirable for electroactive polymers in energy storage.
Utilization in Sensor Platforms and Bioanalytical Science
The thienyl moieties in this compound are of significant interest for the development of electrochemical sensors. Polythiophene and its derivatives are widely used in the fabrication of sensors due to their excellent electronic properties and the ability to be functionalized for specific analyte detection. researchgate.netnih.govnih.gov
A compelling example of the utility of the "tetrakis(2-thienyl)" structural motif is in the development of a sensor for explosives. Researchers have synthesized poly[meso-tetrakis(2-thienyl)porphyrin] films by electropolymerizing the thienyl-derivatized porphyrin onto a glassy carbon electrode. These modified electrodes demonstrated a significant enhancement in the electrochemical reduction of common explosives like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene, indicating high sensitivity.
The table below summarizes the applications of thienyl-based polymers in sensor technology, highlighting the potential roles for compounds like this compound.
| Sensor Application | Thienyl-Polymer System | Detection Principle |
| Explosives Detection | Poly[meso-tetrakis(2-thienyl)porphyrin] | Electrocatalytic reduction of nitroaromatic compounds. |
| Nitrite Sensing | Poly(2,5-di-thiophen-3-yl-thiazolo[5,4-d]thiazole) | Electrocatalytic effect on nitrite, leading to a measurable current. nih.gov |
| DNA Sensing | Polythiophene derivatives with protected carboxyl groups | Changes in electrochemical activity upon hybridization of DNA strands. researchgate.net |
Principles of Doping Organic Semiconductors via Electrophilic Attack by Related Borate Cations
The doping of organic semiconductors is a crucial process for tuning their electrical properties and enhancing the performance of organic electronic devices. researchgate.net Organic salts containing borate anions have emerged as a promising class of p-type dopants. researchgate.netresearchgate.netnih.govmdpi.com
A key mechanism through which some borate-containing salts achieve doping is via electrophilic attack. This process has been detailed in studies using salts like trityl tetrakis(pentafluorophenyl)borate (TrTPFB). researchgate.net In this mechanism, the cation of the salt (the trityl cation in the case of TrTPFB) acts as a strong electrophile. It attacks the electron-rich organic semiconductor molecule, such as a thiophene unit in a polymer like poly(3-hexylthiophene) (P3HT). researchgate.net
This electrophilic attack leads to the formation of a positively charged intermediate on the semiconductor backbone. Subsequently, an electron is transferred from a neighboring neutral semiconductor chain to this intermediate, resulting in a p-doped polymer chain (a polaron) and a neutral species from the initial attacking cation. The large, stable borate anion (e.g., tetrakis(pentafluorophenyl)borate) then acts as the counter-ion to the newly formed positive charge on the polymer, ensuring charge neutrality. researchgate.netnih.gov
This doping mechanism is particularly effective because it is not solely dependent on the relative energy levels (HOMO/LUMO) of the dopant and the semiconductor, allowing for the successful doping of semiconductors with high ionization energies. researchgate.net Studies with other organic borate salts, such as one consisting of a borinium cation and a tetrakis(pentafluorophenyl)borate anion, have further demonstrated the high efficiency of this doping strategy, even enabling the formation of both polarons and bipolarons in polymers like P3HT. nih.gov
While this compound itself does not possess a strongly electrophilic cation (the potassium ion is a spectator ion), the principles derived from studies of related borate salts are fundamental to understanding how borate-based dopants can be designed. For the tetrakis(2-thienyl)borate anion to function in a doping context, it would typically be paired with a cation that can initiate the electrophilic attack or an oxidation-reduction reaction.
Catalytic Applications and Mechanistic Insights
Organoborate-Mediated Organic Transformations
This organoborate compound is instrumental in several synthetic strategies, acting as a source of thienyl groups in various coupling reactions.
Potassium tetrakis(2-thienyl)borate is utilized as a reactant for the synthesis of dienes, trienes, and cyclohexenes. sigmaaldrich.com These syntheses are achieved through coupling reactions that involve organic halides, internal alkynes, or cyclohexadienes in conjunction with organoboranes. sigmaaldrich.com The borate (B1201080) compound effectively transfers one of its thienyl groups to construct the carbon backbone of the target unsaturated systems.
Tetraarylborates, including this compound, undergo selective oxidative coupling to produce both symmetric and unsymmetric biaryls. nih.gov In a transition-metal-free approach, these reactions can be promoted by organic oxidants like Bobbitt's salt (a TEMPO+ salt). nih.gov The oxidative coupling of this compound to form 2,2'-bithienyl has been demonstrated, albeit with a moderate yield of 50%, which is lower than the yields observed for various other tetraarylborates under similar conditions. nih.gov
Alternative methods include electrochemical oxidation, which provides a versatile and additive-free pathway for (hetero)aryl-aryl coupling from unsymmetrical tetra(hetero)arylborates. scispace.comresearchgate.net These electrochemical methods complement the existing organoboron toolbox by leveraging oxidative processes to forge C-C bonds. scispace.com The selectivity in these reactions is linked to the electronic structure of the tetra(hetero)arylborates. researchgate.net
Table 1: Yields of Biaryl Products from Oxidative Coupling of Sodium Tetraarylborates using TEMPO+BF4− nih.gov
| Tetraarylborate Substrate | Biaryl Product | Yield (%) |
|---|---|---|
| Sodium (p-Tolyl)4B | 4,4'-Dimethylbiphenyl | 81 |
| Sodium Tetraphenylborate (B1193919) | Biphenyl | 90 |
| Sodium Tetra(4-tert-butylphenyl)borate | 4,4'-Di-tert-butylbiphenyl | 89 |
| Sodium Tetra-β-naphthylborate | 2,2'-Binaphthyl | 88 |
| Sodium Tetrakis(4-methoxyphenyl)borate | 4,4'-Dimethoxybiphenyl | 75 |
This compound functions as a reactant in coupling reactions that involve organic halides and internal alkynes. sigmaaldrich.com This reactivity is part of a broader class of cross-coupling reactions where organoboron compounds are essential. While specific catalytic systems for this compound are proprietary, the general field of coupling organic halides with alkynes often employs transition metal catalysts, such as palladium, to achieve the desired C-C bond formation. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed reactions are widely used for coupling aryl halides with various nucleophilic partners, including organoboron reagents. organic-chemistry.orgorganic-chemistry.org In some related systems, boron reagents like dialkynylboron chlorides can act as both the Lewis acid activator and the reactant in couplings with aldehydes. researchgate.net
Design and Function of Boron-Containing Species in Catalysis
The utility of borates in catalysis is deeply connected to the fundamental properties of boron chemistry, particularly the concept of Lewis acidity and the specific pathways through which these species react.
The catalytic activity of many boron-based reagents is rooted in their Lewis acidity, stemming from the vacant p-orbital on the boron center which can accept electrons. mdpi.com While the tetrakis(2-thienyl)borate anion itself is a tetracoordinate species and not a Lewis acid, it participates in catalytic cycles where trivalent boron species are generated as key intermediates. oaepublish.com These trivalent organoboron compounds are classic Lewis acids. oaepublish.com The strength of this Lewis acidity can be finely tuned by the electronic properties of the groups attached to the boron atom. researchgate.net For example, halogenated triarylboranes like tris(pentafluorophenyl)borane (B72294) are powerful Lewis acids used in a wide array of catalytic transformations. bohrium.com The design of boron-based catalysts often involves modulating these electronic and structural properties to achieve desired reactivity and selectivity in processes such as C-H activation or hydrosilylation. oaepublish.comresearchgate.net
Mechanistic investigations provide crucial insights into how borate species function in catalytic reactions. In the electrochemical oxidative coupling of tetraarylborates, the proposed mechanism involves the oxidation of the borate anion, leading to the formation of a boron radical species which subsequently decomposes to form the biaryl product and a diarylborinic acid byproduct. researchgate.net Water has been observed to be important in this reaction mechanism. scispace.com For coupling reactions involving alkynes, related mechanistic studies on boron trichloride-mediated processes suggest that the boron compound can act as both a Lewis acid to activate a substrate (like an aldehyde) and as the source of the coupling partner. researchgate.netnih.gov The reaction between BCl3 and alkynes can produce vinylboron dichlorides as intermediates, which then participate in further C-C bond formation. nih.gov These studies highlight the dual role that boron species can play in facilitating complex organic transformations.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-Bithienyl |
| Sodium (p-Tolyl)4B |
| 4,4'-Dimethylbiphenyl |
| Sodium Tetraphenylborate |
| Biphenyl |
| Sodium Tetra(4-tert-butylphenyl)borate |
| 4,4'-Di-tert-butylbiphenyl |
| Sodium Tetra-β-naphthylborate |
| 2,2'-Binaphthyl |
| Sodium Tetrakis(4-methoxyphenyl)borate |
| 4,4'-Dimethoxybiphenyl |
| TEMPO+BF4− (Bobbitt's salt) |
| Tris(pentafluorophenyl)borane |
| Boron trichloride (B1173362) |
| Diarylborinic acid |
Electro-initiated Catalytic Reactions
The application of this compound in electro-initiated reactions is primarily centered on its ability to undergo electropolymerization, forming a conductive polymer. This process itself is an electro-initiated reaction where the monomer, this compound, is transformed into a polymer film on an electrode surface.
Detailed research has explored the electrochemical oxidation of tetrakis(2-thienyl)borate. iiste.org The process involves the electrochemical polymerization of the monomer, resulting in the formation of a polythiophene structure that incorporates boron within the polymer chain. iiste.org The reaction is initiated by applying a specific voltage range, which causes the cleavage of the carbon-boron bond, a critical step in the polymerization process. iiste.org
One study focused on the electrochemical polymerization of this compound (PT2TB) in a solution of 0.1M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4PF6) in polycarbonate (PC). iiste.org The polymerization was achieved by cycling the voltage between 0 and 1.7 V at a scan rate of 50 mV/s. iiste.org This electro-initiated process results in the deposition of a poly(tetrakis-2-thienyl borate) film on the electrode. The properties of this resulting polymer, particularly its capacitance, are influenced by the thickness of the coating, which is controlled by the number of polymerization cycles. iiste.org
The research found that the impedance of the polymer-coated electrode changes with the thickness of the film. As the number of cycles increases, leading to a thicker polymer coating, the specific capacitance of the material decreases. iiste.org For instance, a film formed after 2 cycles exhibited a specific capacitance of 0.31 mF/cm², which decreased to 0.064 mF/cm² for a film formed after 8 cycles. iiste.org This indicates that the efficiency of the resulting material in storing charge is dependent on the parameters of the electro-initiated polymerization process. The morphology of the polymer film was observed to have a cauliflower-like structure, which is typical for polythiophene-based materials. iiste.org
The applied voltage during the use of the polymer-coated electrode also affects its capacitive properties. It was determined that lower voltages, such as 0V or 0.2V, are optimal, as higher voltages can damage the polymer structure and decrease its capacitive features. iiste.org
| Parameter | Value/Condition |
|---|---|
| Monomer | This compound (PT2TB) |
| Monomer Concentration | 0.01 M |
| Solvent/Electrolyte | 0.1M Tetrabutylammonium hexafluorophosphate (Bu4PF6) in Polycarbonate (PC) |
| Polymerization Voltage Range | 0 - 1.7 V |
| Scan Rate | 50 mV/s |
| Resulting Polymer | Poly(tetrakis-2-thienyl borate) |
| Specific Capacitance (Cspe) | 0.31 mF/cm² (at 2 cycles) |
| 0.064 mF/cm² (at 8 cycles) | |
| Optimal Applied Voltage (Post-Polymerization) | 0 V to 0.2 V |
Analytical Methodologies and Reagent Development
Applications as a Precursor for Ion-Selective Reagents
Tetrakis(aryl)borate compounds are fundamental in the field of ion-selective electrodes (ISEs) due to their anionic nature and high lipophilicity. These characteristics make them ideal for use as ion-exchangers or additives in the sensing membranes of ISEs, where they can influence the electrode's selectivity and response to specific ions.
Development of Anion-Sensitive Electrodes Utilizing Borate (B1201080) Derivatives
While specific studies detailing the use of potassium tetrakis(2-thienyl)borate as a direct precursor for anion-selective reagents are not prevalent in the reviewed literature, the broader class of tetrakis(aryl)borates, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is widely employed in the construction of anion-selective electrodes. These borate derivatives serve as lipophilic additives that are incorporated into a polymer matrix, typically polyvinyl chloride (PVC), along with an ionophore and a plasticizer ekb.eg. The primary role of the borate anion in these systems is to provide a stable, water-insoluble anionic site within the organic membrane. This helps to establish a defined charge within the membrane phase, which is crucial for the selective transport of target anions across the membrane-sample interface, a key principle in the function of anion-selective electrodes. The development of these sensors is a significant area of research in analytical chemistry, with applications in environmental, industrial, and clinical analysis nih.gov.
Potentiometric and Voltammetric Sensing Applications for Cations
In the realm of cation sensing, tetrakis(aryl)borate derivatives are also of significant importance, primarily as additives in the membranes of potentiometric ion-selective electrodes. For instance, potassium tetrakis(4-chlorophenyl)borate is a common additive in the development of potentiometric sensors for various cations ekb.egresearchgate.net. The presence of the large, lipophilic borate anion in the sensing membrane helps to minimize the co-extraction of hydrophilic anions from the sample solution into the membrane, thereby reducing interference and enhancing the selectivity of the electrode towards the target cation.
While the fundamental principles suggest that this compound could serve a similar function, specific documented applications in potentiometric and voltammetric sensing for cations are limited in the available literature. The development of potentiometric sensors is a dynamic field, with ongoing research into new materials and designs to improve sensor performance for a wide range of applications, from environmental monitoring to medical diagnostics nih.govresearchgate.net. Voltammetric sensors, on the other hand, often rely on different principles, such as the electrochemical oxidation or reduction of the analyte at the electrode surface, and the role of borate compounds in these systems is less direct, though they can be used in the supporting electrolyte or as part of the electrode modification to enhance performance researchgate.net.
Standardization and Calibration in Quantitative Analytical Chemistry
Accurate quantitative analysis relies on the use of well-characterized standard solutions for calibration. Potassium salts are frequently used for this purpose in various spectroscopic techniques due to their stability and solubility.
Utilization in Preparing Standard Solutions for Spectroscopic Analyses (e.g., Flame Emission Spectroscopy)
This compound has been utilized in the preparation of standard solutions for spectroscopic analyses, particularly in Flame Emission Spectroscopy (FES). FES is a technique used for the determination of the concentration of certain metal ions, including potassium. The method is based on the principle that when a solution containing metal ions is introduced into a flame, the metal atoms are excited and then emit light at a characteristic wavelength as they return to their ground state. The intensity of the emitted light is proportional to the concentration of the metal ion in the solution uobabylon.edu.iqedu.krdvigyanashram.blog.
For accurate quantification, a calibration curve is constructed by measuring the emission intensities of a series of standard solutions of known concentrations. While potassium chloride is a commonly used salt for preparing potassium standards, research studies have also employed this compound for this purpose. For example, standard solutions of this compound in an organic solvent mixture have been used to generate calibration data for FES analyses.
Below is a table showing representative data for the preparation of standard solutions using a potassium salt and their corresponding emission intensities in FES.
| Concentration of K+ (ppm) | Emission Intensity (Arbitrary Units) |
| 1.0 | 0.25 |
| 2.0 | 0.50 |
| 5.0 | 1.25 |
| 10.0 | 2.50 |
| 15.0 | 3.75 |
Note: The data in this table is illustrative and based on the principle of a linear relationship between concentration and emission intensity in FES.
The preparation of these standard solutions involves accurately weighing the potassium salt, dissolving it in a suitable solvent to make a stock solution, and then performing serial dilutions to obtain a range of concentrations for calibration egyankosh.ac.incutm.ac.in.
Analytical Performance and Selectivity for Metal Ion Detection
The analytical performance and selectivity of a method for metal ion detection are critical parameters. While there is a lack of specific studies on the analytical performance of this compound itself as a direct sensing agent for metal ions, the performance of ion-selective electrodes containing tetrakis(aryl)borate derivatives provides insight into their role in achieving high selectivity.
Future Research Directions and Emerging Applications
Integration into Supramolecular Architectures and Self-Assembly Systems
The tetrakis(2-thienyl)borate anion is a promising building block for the construction of complex supramolecular structures. Its potential lies in the non-covalent interactions that can be programmed into systems containing this anion.
Research has shown that in the solid state, Potassium tetrakis(2-thienyl)borate forms a notable crystal lattice structure. X-ray diffraction analysis has revealed that the potassium ions bridge the tetrakis(2-thienyl)borate anions, creating one-dimensional chains. acs.org This self-assembly into a polymeric structure highlights its potential in crystal engineering, where it can act as a node or a linker in designing metal-organic frameworks (MOFs) or coordination polymers with specific topologies and functions.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₁₆H₁₂BKS₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.00(2) |
| b (Å) | 7.680(7) |
| c (Å) | 16.22(2) |
| β (°) | 118.520(7) |
| Volume (ų) | 1750(3) |
| Z | 4 |
| Data sourced from a 1996 study published in Inorganic Chemistry. acs.org |
Exploration of Novel Functional Materials Beyond Traditional Electropolymerization
While the electropolymerization of this compound (PT2TB) to form boron-doped polythiophene films for applications like supercapacitors is established, the compound's utility extends far beyond this. intsa.org The monomer itself is a versatile reactant for creating a variety of organic structures. sigmaaldrich.com
Emerging applications are appearing in the field of energy storage. A related compound, potassium 2-thienyl trifluoroborate, has been successfully employed as an electrolyte additive in high-voltage lithium-ion batteries. researchgate.net It functions by electropolymerizing on the cathode surface to generate a uniform and stable cathode electrolyte interphase (CEI) composed of polythiophene. This CEI protects the electrode and suppresses electrolyte decomposition, significantly improving the battery's cycling stability. researchgate.net This suggests a promising research avenue for PT2TB itself as a potential CEI-forming additive or as a precursor for novel electrode materials.
Furthermore, organoborates, including PT2TB, have been identified as functional ingredients in antimicrobial compositions, indicating their potential in biomedical materials and coatings. researchgate.net Future research could focus on developing new catalytic applications, leveraging the unique electronic environment provided by the borate (B1201080) core and thienyl groups, or designing advanced sensors where interaction with an analyte modulates the electronic properties of the material.
Synergistic Approaches Combining Advanced Theoretical Predictions and Experimental Validation
The complexity of the electronic and structural properties of tetrakis(2-thienyl)borate necessitates a combined theoretical and experimental approach. Computational methods like Density Functional Theory (DFT) and molecular orbital calculations have proven invaluable in understanding its behavior.
For instance, theoretical analyses have been used to investigate the C-S and C-H bond activation pathways of thiophene (B33073), providing insights relevant to the reactivity of the thienyl groups in the borate anion. researchgate.net Molecular orbital calculations have also been employed to compare the metal-ligand interactions of the tetrakis(2-thienyl)borate anion with analogous ligands, explaining why it fails to coordinate with certain metal centers. acs.orgvdoc.pub These calculations revealed that the electronic charge density and polarizability of the sulfur lone pairs are key factors dictating coordination strength. researchgate.net
Future progress in this area will depend on this synergy. DFT calculations can predict the structural and electronic properties of new materials derived from PT2TB, guiding experimental efforts. intsa.org For example, modeling can help screen potential metal ions for creating novel coordination polymers or predict the band gap of new polymeric materials. Experimental validation through synthesis, spectroscopy, and device testing then feeds back into the theoretical models, refining them and leading to a deeper, more accurate understanding of the structure-property relationships.
Development of Sustainable Synthesis and Application Methodologies for Organoborates
The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound and other organoborates will undoubtedly focus on developing more sustainable synthetic routes.
One promising avenue is the adoption of mechanochemistry, which involves conducting reactions by milling or grinding in the absence of bulk solvents. nih.gov This technique has been successfully applied to a wide range of organic and organometallic syntheses, often resulting in higher yields, shorter reaction times, and a significant reduction in waste. rsc.orgbeilstein-journals.org Developing a solvent-free, mechanochemical synthesis for PT2TB would be a significant step towards a greener production process.
Additionally, research into novel protocols for preparing functionalized tetraarylborates, such as using tetralithio intermediates, opens the door to more efficient and atom-economical syntheses. rsc.org The use of eco-friendly and reusable catalysts, such as natural clays, and benign solvents like water or polyethylene (B3416737) glycol, are other green strategies being explored for the synthesis of related heterocyclic compounds. nih.govresearchgate.net Applying these sustainable methodologies to the production and modification of this compound will not only reduce its environmental impact but could also unlock new, previously inaccessible derivatives and applications.
Q & A
Q. What are the established synthetic routes for Potassium tetrakis(2-thienyl)borate, and how can purity be optimized?
this compound is synthesized via reaction of 2-thienyllithium with a boron precursor (e.g., BF₃·OEt₂) in anhydrous THF under inert atmosphere. Key steps include slow addition of the organolithium reagent to avoid side reactions and rigorous purification via recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by elemental analysis, NMR, and X-ray diffraction .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group C2/c) with lattice parameters a = 16.00(2) Å, b = 7.680(7) Å, c = 16.22(2) Å, and β = 118.52°. The structure features one-dimensional chains of borate anions bridged by potassium ions. Complementary techniques like IR and UV-Vis spectroscopy validate the electronic structure .
Q. What are the primary applications of this compound in coordination chemistry?
The ligand’s sulfur-rich environment enables potential use in stabilizing transition metal complexes. However, unlike its methylthio analog, it does not coordinate Mo(CO)₃ due to reduced Lewis basicity from sulfur lone-pair delocalization into thienyl π-systems. This property guides its selective use in designing metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How do electronic properties of this compound influence its reactivity compared to analogous ligands?
Molecular orbital (MO) calculations indicate that conjugation of sulfur lone pairs with thienyl π-bonds reduces electron density at sulfur, lowering coordination strength. For example, Mulliken charge analysis shows weaker metal-ligand interactions vs. tetrakis((methylthio)methyl)borate. This electronic profile necessitates careful selection of metal centers for catalytic or material applications .
Q. What mechanistic insights explain the stability of this compound under acidic or nucleophilic conditions?
Decomposition pathways, such as dethienylation, are observed when treated with pyridine hydrochloride, forming tris(2-thienyl)borane adducts. Stability studies using NMR and mass spectrometry under varying pH and nucleophile concentrations reveal that the borate anion’s resistance to hydrolysis is pH-dependent, with degradation occurring below pH 3 .
Q. Can this compound act as a phase-transfer catalyst in electrochemical systems?
While not directly reported for the 2-thienyl variant, structurally similar borates (e.g., tetrakis(p-chlorophenyl)borate) enhance ion-transfer kinetics in ion-selective electrodes by reducing interfacial resistance. Experimental protocols involve incorporating the borate into PVC membranes and evaluating electrode response via potentiometry .
Methodological Considerations
Q. Table 1: Key Analytical Parameters for Characterization
Q. Table 2: Comparative Coordination Behavior
| Ligand | Metal Center | Coordination Strength | Key Factor |
|---|---|---|---|
| Tetrakis(2-thienyl)borate | Mo(CO)₃ | None | Low S electron density |
| Tetrakis((methylthio)methyl)borate | Mo(CO)₃ | Strong | High S basicity |
Contradictions and Open Questions
- Coordination Inertness : Despite structural similarity to active ligands, its inability to bind Mo(CO)₃ (unlike methylthio analogs) highlights the need for computational screening before experimental trials .
- Catalytic Potential : While fluorinated borates (e.g., KBArF) are established catalysts, the 2-thienyl variant’s catalytic efficacy remains underexplored, suggesting opportunities in transition metal-free systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
